molecular formula C12H12FN3O B8323055 1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanamine

1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanamine

Cat. No.: B8323055
M. Wt: 233.24 g/mol
InChI Key: QQYZEKPOFDMCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

1-[5-(4-fluorophenoxy)pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C12H12FN3O/c1-8(14)12-15-6-11(7-16-12)17-10-4-2-9(13)3-5-10/h2-8H,14H2,1H3

InChI Key

QQYZEKPOFDMCPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)OC2=CC=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-(4-fluorophenoxyl)pyrimidin-2-yl)ethanone (290 mg, 1.25 mmol), NH4OAc (1.9 g, 24.6 mmol), and NaBH3CN (314 mg, 5.00 mmol) were taken up in 20 mL 200 proof EtOH, and heated at 130 C for 3 minutes in a microwave apparatus. The mixture was concentrated to remove the EtOH. Crude was taken up in 30 ml water+25 mL EtOAc. 6N NaOH was added until aqueous pH was ˜10. Separated layers, and extracted aqueous with EtOAc (25 ml). The combined organic layer was washed with 25 mL brine and dried with Na2SO4. Filtered and concentrated with reduced pressure to give 275 mg crude tan oil, which was carried forward without further purification. Major product Anal. RP-HPLC tR=1.26 min. (Column=Inertsil C8 Column, 3.0 μm, 3.0×30 mm. Column Temperature=50° C. Eluents=A: Water (5 mM Ammonium formate, 2% ACN); B: ACN. Flow Rate=2 mL/min. Gradient=0 min 5% B; 5% to 95% B in 1.70 min; 0.3 min 95% B; 2.1 min 1% B.) MS m/z 234.1 (M+H)+.
Quantity
290 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
314 mg
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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